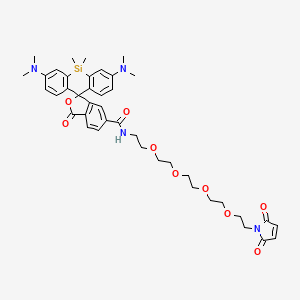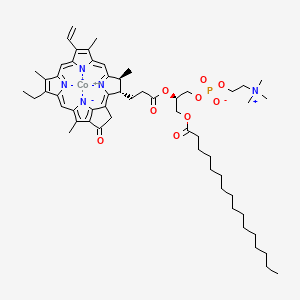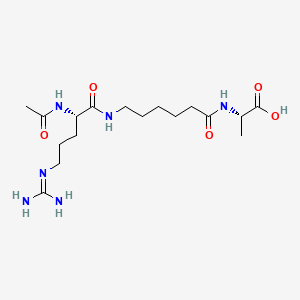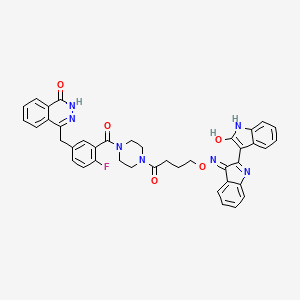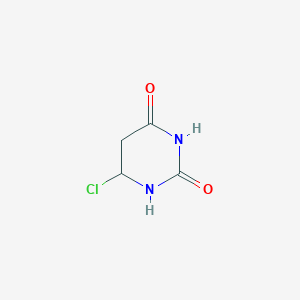
6-Chloro-1,3-diazinane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chlorouracil is a halogenated derivative of uracil, a pyrimidine nucleobase. It is characterized by the presence of a chlorine atom at the 6th position of the uracil ring. The molecular formula of 6-Chlorouracil is C4H3ClN2O2, and it has a molecular weight of 146.53 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chlorouracil can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trichloropyrimidine with a suitable nucleophile . Additionally, the Grignard reagent obtained from 6-halouracil can react with S-phenyl benzenesulfonothiolate to yield 6-Chlorouracil .
Industrial Production Methods: Industrial production of 6-Chlorouracil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as nucleophilic substitution and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 6-Chlorouracil undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the uracil ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as N-arylformylamine can be used to introduce different substituents at the 6th position.
Oxidation: Strong oxidizing agents can be employed to oxidize the uracil derivatives.
Major Products Formed: The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups attached to the uracil ring .
Scientific Research Applications
6-Chlorouracil has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chlorouracil involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells . The molecular targets include thymidylate synthase, an enzyme critical for DNA synthesis .
Comparison with Similar Compounds
5-Fluorouracil: Another halogenated uracil derivative used in cancer treatment.
6-Chloro-3-methyluracil: A methylated derivative of 6-Chlorouracil with similar properties.
Comparison: 6-Chlorouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 5-Fluorouracil, 6-Chlorouracil has different reactivity and applications . The presence of the chlorine atom at the 6th position makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C4H5ClN2O2 |
|---|---|
Molecular Weight |
148.55 g/mol |
IUPAC Name |
6-chloro-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5ClN2O2/c5-2-1-3(8)7-4(9)6-2/h2H,1H2,(H2,6,7,8,9) |
InChI Key |
XOQWHURKLJAAND-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)NC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[2-[[3-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoylamino]methyl]-4-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamoyloxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12368315.png)
![2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12368325.png)
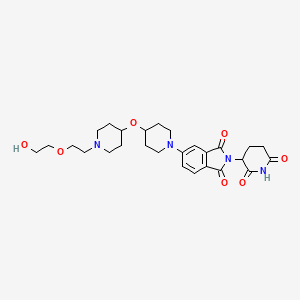

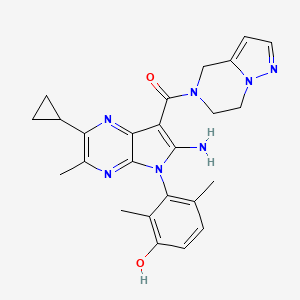

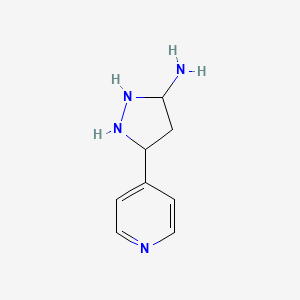

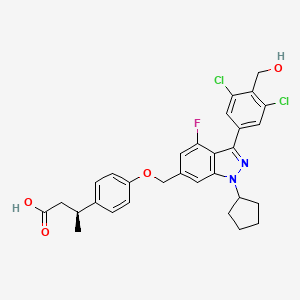
![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)
